Acetylcysteine-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

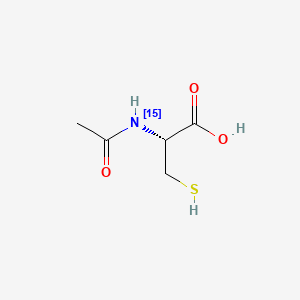

Molecular Formula |

C5H9NO3S |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

(2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i6+1 |

InChI Key |

PWKSKIMOESPYIA-JGTYJTGKSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Acetylcysteine-15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Acetylcysteine-15N, a stable isotope-labeled form of the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). The incorporation of the heavy nitrogen-15 isotope allows for precise tracking and quantification in metabolic, pharmacokinetic, and mechanistic studies, making it an invaluable tool in drug development and biomedical research.

Core Physicochemical Data

The introduction of a ¹⁵N isotope does not significantly alter the fundamental physicochemical properties of the molecule compared to its unlabeled counterpart. Therefore, the data presented for N-acetylcysteine is considered representative for this compound.

General Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-(acetyl[¹⁵N]amino)-3-sulfanylpropanoic acid | - |

| Appearance | White crystalline powder | [1] |

| Odor | Garlic-like | [1] |

Quantitative Physicochemical Data

| Parameter | Value | Source |

| Molecular Formula | C₅H₉¹⁵NO₃S | - |

| Molecular Weight | 164.19 g/mol | - |

| Melting Point | 108–109.3 °C | [1] |

| pKa (carboxyl group) | ~3.24 | [2] |

| pKa (sulfhydryl group) | ~9.5 | - |

| Solubility in Water | Highly soluble | [3] |

| Solubility in Ethanol | Soluble | [3] |

| Solubility in DMSO | Soluble (approx. 50 mg/mL) | [4] |

| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the quantification of this compound in experimental settings.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of N-acetylcysteine can be determined by pH potentiometric titrations.

-

Preparation of Solutions : Prepare a standard solution of N-acetylcysteine in water with a known ionic strength, for example, 0.16 mol·dm⁻³ NaNO₃.[5][6]

-

Titration : Titrate the N-acetylcysteine solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 298.15 K).[5][6]

-

Data Acquisition : Record the pH of the solution after each addition of the titrant.

-

Data Analysis : Use a computer program such as Hyperquad to analyze the titration data and calculate the pKa values for the carboxylic and sulfhydryl groups.[5][6]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common method for the quantification of N-acetylcysteine and its derivatives in various matrices, including pharmaceutical formulations and biological samples.[7][8][9][10]

-

Instrumentation : An HPLC system equipped with a C18 column and a UV detector is typically used.[7][8]

-

Mobile Phase : A common mobile phase is a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[7][10]

-

Chromatographic Conditions :

-

Standard Preparation : Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.[7][8]

-

Sample Preparation : Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm filter before injection.[8]

-

Analysis and Quantification : Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[7][8]

Analysis of this compound by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the isotopic enrichment and for quantifying the labeled compound in complex biological samples.

-

Sample Preparation : Samples containing this compound are typically processed to extract and purify the analyte. For protein-bound this compound, this may involve protein digestion.[11][12]

-

Mass Spectrometric Analysis : The prepared sample is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the differentiation between the ¹⁴N- and ¹⁵N-labeled forms of acetylcysteine-containing peptides or the intact molecule.[11][12]

-

Data Analysis : Specialized software is used to analyze the mass spectra. The relative abundance of the ¹⁵N-labeled and unlabeled forms is determined by comparing the intensities of their respective ion signals. This ratio provides a quantitative measure of the labeled compound.[11][13]

Signaling Pathways and Mechanisms of Action

N-acetylcysteine, and by extension this compound, exerts its biological effects through multiple interconnected signaling pathways. Its primary roles are as a precursor to the antioxidant glutathione (GSH) and as a direct scavenger of reactive oxygen species (ROS).

Caption: Glutathione synthesis and ROS scavenging pathway of this compound.

Acetylcysteine also modulates key inflammatory and cell survival pathways.

Caption: Modulation of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow Example

The use of this compound is particularly advantageous in stable isotope labeling experiments to trace its metabolic fate and quantify its incorporation into proteins and other biomolecules.

Caption: Workflow for a stable isotope labeling study using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Protonation Equilibria of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 8. ajpp.in [ajpp.in]

- 9. archives.ijper.org [archives.ijper.org]

- 10. cdn.insights.bio [cdn.insights.bio]

- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ckgas.com [ckgas.com]

Navigating the Landscape of Labeled Compounds: An In-depth Technical Guide to the Isotopic Enrichment and Purity of Commercial Acetylcysteine-¹⁵N

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available Acetylcysteine-¹⁵N, a crucial tool in metabolic and pharmacokinetic research.

Acetylcysteine-¹⁵N, a stable isotope-labeled variant of the antioxidant and mucolytic agent N-acetylcysteine (NAC), offers a non-radioactive method for tracing the molecule's metabolic fate and distribution within biological systems. The replacement of the naturally abundant ¹⁴N with ¹⁵N at the amide nitrogen position allows for distinct detection by mass spectrometry and NMR spectroscopy without altering the compound's fundamental biochemical properties. This guide delves into the synthesis, analytical methodologies for determining isotopic enrichment and purity, and the common impurity profile of commercial Acetylcysteine-¹⁵N.

Synthesis and Isotopic Incorporation

The synthesis of Acetylcysteine-¹⁵N is typically achieved through the acetylation of ¹⁵N-labeled L-cysteine. The ¹⁵N isotope is introduced early in the synthesis, often starting with a ¹⁵N-enriched precursor such as ¹⁵N-ammonium salts. The isotopic purity of these precursors is critical to achieving high enrichment in the final product, with commercially available ¹⁵N-labeled ammonium salts often exceeding 98% isotopic purity.

A common synthetic route involves the reaction of L-cysteine-¹⁵N with acetic anhydride or acetyl chloride under controlled pH conditions (typically pH 7.0–7.5) to facilitate the acylation of the amino group. Maintaining the reaction at a moderate temperature, such as 25°C, helps to minimize the formation of side products. The efficiency of this isotopic incorporation can exceed 92%, as quantified by mass spectrometry.

Isotopic Enrichment: Quantitative Assessment

The degree of ¹⁵N incorporation, or isotopic enrichment, is a critical quality attribute of Acetylcysteine-¹⁵N. Commercially available products typically specify a minimum isotopic enrichment, often greater than 97 atom % ¹⁵N. Two primary analytical techniques are employed for this determination: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful tool for quantifying isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule. The incorporation of ¹⁵N results in a mass shift of +1 compared to the unlabeled compound. By examining the isotopic cluster in the mass spectrum, the relative abundance of the ¹⁵N-labeled species can be determined. For Acetylcysteine-¹⁵N, enrichment levels exceeding 97% are often confirmed by analyzing the M-1/M peak ratio, where a ratio below 0.03 is indicative of high enrichment.

NMR Spectroscopy

¹⁵N NMR spectroscopy provides a direct and non-destructive method for assessing isotopic enrichment. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals. The wide chemical shift range of ¹⁵N makes it highly sensitive to the electronic environment of the nitrogen atom, allowing for precise identification and quantification. Quantitative ¹⁵N NMR experiments, often employing proton decoupling to enhance signal-to-noise, can be used to determine the percentage of ¹⁵N at a specific atomic position.

Table 1: Typical Specifications for Commercial Acetylcysteine-¹⁵N

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 97 atom % ¹⁵N | Mass Spectrometry, ¹⁵N NMR |

| Chemical Purity | ≥ 95% | HPLC-UV, HPLC-MS |

Chemical Purity and Impurity Profile

In addition to isotopic enrichment, the chemical purity of Acetylcysteine-¹⁵N is crucial for its application in research. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for assessing purity and identifying impurities. Commercial preparations of Acetylcysteine-¹⁵N typically have a chemical purity of 95% or greater.

Several related substances are recognized as potential impurities in Acetylcysteine, as defined by pharmacopeias. These can arise from the synthesis process or degradation.

Table 2: Common Pharmacopeial Impurities of Acetylcysteine

| Impurity Name | Structure |

| Impurity A: L-Cystine | A disulfide dimer of cysteine |

| Impurity B: L-Cysteine | The precursor amino acid |

| Impurity C: N,N'-Diacetylcystine | An oxidized dimer of N-acetylcysteine |

| Impurity D: N,S-Diacetylcysteine | A di-acetylated derivative of cysteine |

Experimental Protocols

Determination of Isotopic Enrichment by Mass Spectrometry

A detailed protocol for determining the isotopic enrichment of Acetylcysteine-¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.

Objective: To quantify the ¹⁵N enrichment of Acetylcysteine-¹⁵N.

Materials:

-

Acetylcysteine-¹⁵N sample

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

A reversed-phase C18 HPLC column

-

A high-resolution mass spectrometer capable of accurate mass measurement

Procedure:

-

Sample Preparation: Dissolve a small amount of the Acetylcysteine-¹⁵N sample in Mobile Phase A to a final concentration of approximately 10 µg/mL.

-

LC Separation:

-

Inject 5 µL of the sample onto the C18 column.

-

Elute with a gradient of Mobile Phase B (e.g., 5-95% over 10 minutes).

-

Set the flow rate to 0.3 mL/min.

-

-

MS Analysis:

-

Acquire mass spectra in positive ion mode.

-

Scan a mass range that includes the expected m/z values for both unlabeled (m/z ~164.05) and ¹⁵N-labeled (m/z ~165.05) Acetylcysteine.

-

Utilize high mass accuracy and resolution to clearly distinguish the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peaks of both the ¹⁴N and ¹⁵N species.

-

Integrate the peak areas of the respective isotopic peaks in the mass spectrum.

-

Calculate the isotopic enrichment using the following formula: % ¹⁵N Enrichment = [Area(¹⁵N peak) / (Area(¹⁴N peak) + Area(¹⁵N peak))] * 100

-

Purity Analysis by HPLC-UV

The following protocol details a reversed-phase HPLC method for the determination of chemical purity and the separation of common impurities in Acetylcysteine.

Objective: To determine the chemical purity of Acetylcysteine-¹⁵N and quantify related impurities.

Materials:

-

Acetylcysteine-¹⁵N sample

-

HPLC grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)

-

HPLC grade acetonitrile with 0.1% TFA (Mobile Phase B)

-

A reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

An HPLC system with a UV detector

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Acetylcysteine-¹⁵N in Mobile Phase A at a concentration of 1 mg/mL.

-

Prepare working solutions for analysis by diluting the stock solution with Mobile Phase A.

-

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Use a flow rate of 1.0 mL/min.

-

Set the UV detection wavelength to 214 nm.

-

Use a gradient elution program, for example:

-

0-5 min: 5% B

-

5-25 min: 5% to 50% B

-

25-30 min: 50% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

-

Analysis:

-

Inject 20 µL of the sample solution.

-

Record the chromatogram.

-

-

Data Processing:

-

Identify the peak corresponding to Acetylcysteine-¹⁵N based on its retention time.

-

Identify and quantify any impurity peaks by comparing their retention times to those of known impurity standards.

-

Calculate the percentage purity by area normalization: % Purity = [Area(Acetylcysteine peak) / Total Area of all peaks] * 100

-

Conclusion

The utility of Acetylcysteine-¹⁵N in research is critically dependent on its isotopic enrichment and chemical purity. Commercial suppliers provide this labeled compound with high specifications, typically ≥97% isotopic enrichment and ≥95% chemical purity. Researchers should be familiar with the analytical techniques used to verify these parameters, namely mass spectrometry and NMR for isotopic enrichment, and HPLC for chemical purity. Understanding the potential impurity profile is also essential for interpreting experimental data accurately. The detailed methodologies provided in this guide serve as a foundation for the robust characterization of Acetylcysteine-¹⁵N in a laboratory setting, ensuring the reliability of research outcomes.

An In-depth Technical Guide to 15N Stable Isotope Labeling in Proteomics Research

Introduction: In the landscape of quantitative proteomics, stable isotope labeling has emerged as a cornerstone for accurate and robust measurement of protein dynamics. Among these methods, Nitrogen-15 (¹⁵N) labeling offers a powerful approach for tracing nitrogen atoms through complex biological systems. This technique involves the metabolic incorporation of the heavy, non-radioactive ¹⁵N isotope into the entire proteome, replacing the naturally abundant ¹⁴N isotope. This mass shift allows for the precise differentiation and relative quantification of proteins between different experimental states using mass spectrometry (MS).[1][2] Its application spans from fundamental studies of protein metabolism, including synthesis and turnover, to accelerating drug development by elucidating therapeutic efficacy and mechanism of action.[1]

This guide provides a comprehensive overview of the principles, experimental protocols, data analysis workflows, and applications of ¹⁵N stable isotope labeling for researchers, scientists, and drug development professionals.

Core Principles of 15N Labeling Strategies

The fundamental principle of ¹⁵N labeling is to create two distinct, mass-differentiated proteomes: a "light" proteome containing the natural ¹⁴N isotope and a "heavy" proteome enriched with the ¹⁵N isotope.[3] When samples from these two populations are mixed, the chemically identical peptides co-elute during liquid chromatography but are resolved as distinct peaks in the mass spectrometer, allowing for their relative quantification.[4]

Two primary strategies are employed for ¹⁵N incorporation:

-

Metabolic Labeling: This approach involves growing cells or whole organisms in a medium where the sole nitrogen source is ¹⁵N-labeled, such as ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or a ¹⁵N-enriched diet.[5][6] This results in the uniform incorporation of ¹⁵N into all nitrogen-containing biomolecules, including every amino acid within the proteome.[7] This universal labeling is a key advantage, making it applicable to a wide range of organisms, from bacteria and yeast to plants and mammals.[6][8]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique where specific essential amino acids are isotopically labeled.[9][10] While often associated with ¹³C, SILAC frequently utilizes ¹⁵N-labeled amino acids, such as Arginine (¹³C₆¹⁵N₄) and Lysine (¹³C₆¹⁵N₂).[9] Cells are cultured in media containing either the "light" (natural) or "heavy" versions of these amino acids.[9][11] After several cell divisions, the heavy amino acids are fully incorporated into newly synthesized proteins.[10] This method is particularly powerful for comparing two or three distinct cell populations (e.g., control vs. treated) and is a gold standard for studying protein expression, protein-protein interactions, and post-translational modifications.[9]

Table 1: Comparison of 15N Labeling Strategies

| Feature | Metabolic Labeling (Uniform ¹⁵N) | SILAC (with ¹⁵N-labeled Amino Acids) |

| Labeling Principle | All nitrogen atoms in the proteome are replaced with ¹⁵N.[7] | Only specific amino acid residues (e.g., Lysine, Arginine) are labeled.[7] |

| Organism Applicability | Broad: Bacteria, yeast, fungi, plants, insects, rodents.[6][12] | Primarily cell culture (mammalian, yeast). Auxotrophs are preferred.[7] |

| Mass Shift in MS | Variable; depends on the number of nitrogen atoms in each peptide.[13][14] | Fixed and well-defined mass difference between light and heavy peptide pairs.[7] |

| Data Analysis Complexity | More complex due to variable mass shifts and broader isotope clusters.[14][15] | Simpler due to predictable mass shifts, facilitating automated identification.[15] |

| Multiplexing Capability | Typically limited to two samples (¹⁴N vs. ¹⁵N). | Can be extended to three samples (e.g., light, medium, heavy labels).[3] |

| Key Advantage | Universal labeling of the entire proteome, suitable for organisms where SILAC is not feasible. | High accuracy and precision; mixing samples at the cell level minimizes experimental error.[7] |

| Common Applications | Protein turnover studies, proteomics in whole organisms, metabolic flux analysis.[16][17] | Differential expression proteomics, PTM analysis, protein-protein interaction studies.[9][11] |

Experimental and Data Analysis Workflows

The successful implementation of ¹⁵N labeling relies on a systematic workflow, from initial cell culture to final data interpretation. The key advantage of metabolic labeling is the ability to combine samples at a very early stage, which minimizes variation introduced during sample processing.[3][7]

Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

The data analysis workflow for ¹⁵N-labeled experiments requires specialized software capable of handling the variable mass shifts and complex isotopic envelopes that result from uniform labeling.

Caption: Bioinformatic workflow for processing and quantifying ¹⁵N stable isotope labeling data.

Detailed Experimental Protocols

Precise and reproducible protocols are critical for successful labeling and quantification. Below are methodologies for key experiments.

Table 2: Protocol for 15N Metabolic Labeling of E. coli

| Step | Procedure | Details and Notes |

| 1. Media Preparation | Prepare M9 minimal medium. | For 1L: 100 ml 10x M9 salts, 10 ml 100x trace elements, 20 ml 20% glucose, 1 ml 1M MgSO₄, 0.3 ml 1M CaCl₂.[18] Sterilize by filtration. |

| 2. Add Nitrogen Source | Add 1g of ¹⁵NH₄Cl as the sole nitrogen source. | This should be done in a sterile environment. Add appropriate antibiotics.[19] |

| 3. Pre-culture | Inoculate 5 mL of M9 medium with a single colony. | Grow overnight at 37°C with shaking.[18] |

| 4. Main Culture | Inoculate 1L of ¹⁵N M9 medium with the overnight pre-culture. | Use a 1:100 inoculum (10 mL for 1L).[19] Grow at the appropriate temperature until OD₆₀₀ reaches 0.8–1.0.[18] |

| 5. Induction | Induce protein expression with an appropriate agent (e.g., IPTG). | Continue culturing for 2-12 hours, depending on the protein of interest.[18] |

| 6. Cell Harvesting | Pellet the cells by centrifugation. | Spin at 4,000-6,000 x g for 15-30 minutes at 4°C.[20] The cell pellet can be stored at -20°C or processed immediately.[18] |

Table 3: Protocol for SILAC Labeling of Mammalian Cells (with ¹⁵N Amino Acids)

| Step | Procedure | Details and Notes |

| 1. Media Preparation | Prepare SILAC DMEM/RPMI medium lacking L-Lysine and L-Arginine. | Supplement with dialyzed fetal bovine serum (FBS) to minimize light amino acids. |

| 2. Create Light & Heavy Media | Light Medium: Add standard L-Lysine and L-Arginine. Heavy Medium: Add heavy isotope-labeled L-Lysine (e.g., ¹³C₆¹⁵N₂) and L-Arginine (e.g., ¹³C₆¹⁵N₄). | |

| 3. Cell Adaptation | Subculture cells in the "heavy" medium for at least 5-6 cell doublings.[9] | This ensures >95% incorporation of the heavy amino acids.[9] Verify incorporation rate via mass spectrometry. |

| 4. Experimental Phase | Plate cells from the light and heavy populations. Apply the experimental treatment to one population (e.g., drug treatment to "heavy" cells, vehicle to "light" cells). | The two cell populations are subjected to different treatments according to the research aim.[11] |

| 5. Harvesting & Mixing | Harvest cells, count them, and mix equal numbers of cells (or equal amounts of protein) from the light and heavy populations.[9] | Mixing at this early stage is a key advantage of SILAC.[3] |

| 6. Protein Extraction | Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). |

Table 4: General Protocol for Protein Digestion for Mass Spectrometry

| Step | Procedure | Details and Notes |

| 1. Protein Quantification | Determine the protein concentration of the lysate. | Use a standard method like the Bradford or BCA protein assay.[5][21] |

| 2. Reduction | Reduce disulfide bonds. | Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. |

| 3. Alkylation | Alkylate free cysteine residues. | Add Iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature. |

| 4. Digestion | Digest proteins into peptides using Trypsin. | Add sequencing-grade Trypsin at a 1:50 or 1:100 enzyme-to-protein ratio. Incubate overnight at 37°C. |

| 5. Desalting | Clean up the peptide mixture to remove salts and detergents. | Use C18 solid-phase extraction (SPE) cartridges or tips. Elute peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid). |

| 6. Sample Preparation for MS | Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid). |

Quantitative Data and Applications

The level of ¹⁵N incorporation is a critical parameter for accurate quantification. High enrichment is necessary to ensure that the heavy isotope cluster is well-separated from the light cluster, which improves signal-to-noise and the precision of quantification.[22][23]

Table 5: Typical ¹⁵N Enrichment Levels in Various Systems

| Organism/System | Labeling Method | Typical Enrichment Level | Key Considerations |

| E. coli | ¹⁵NH₄Cl in M9 minimal medium | >98% | High efficiency due to rapid growth and defined medium. |

| Yeast (S. cerevisiae) | ¹⁵N ammonium sulfate in minimal medium | >98% | Similar to bacteria, high incorporation is readily achievable.[7] |

| Plants (Arabidopsis) | ¹⁵N salts in hydroponic culture | 93-99% | Labeling duration and nitrogen availability can affect efficiency.[4] |

| Mammalian Cells (in culture) | ¹⁵N-labeled amino acid mixture | >95% | Requires specialized media and sufficient time for protein turnover.[24] |

| Rat Liver | ¹⁵N-enriched diet | ~91-94% | High protein turnover leads to efficient labeling.[23] |

| Rat Brain | ¹⁵N-enriched diet (prolonged) | 74% (single generation) to >94% (two generations) | Slow protein turnover rates require longer labeling times or multi-generational labeling to achieve high enrichment.[22][23] |

Applications in Drug Development and Research

¹⁵N stable isotope labeling is a transformative technique in biochemical research and drug development.[1] It provides critical insights into cellular processes and therapeutic efficacy with a precision that is unmatched by many other methods.[1]

-

Protein Turnover and Metabolism: ¹⁵N labeling is ideal for studying the dynamics of protein synthesis and degradation.[16] By introducing a ¹⁵N source and monitoring its incorporation over time (a "pulse" experiment), researchers can calculate the synthesis rates of individual proteins on a proteome-wide scale.[17] This is crucial for understanding diseases characterized by altered protein homeostasis.

-

Pharmacokinetics and Drug Metabolism: In drug development, incorporating stable isotopes into drug molecules allows researchers to precisely track their absorption, distribution, metabolism, and excretion (ADME).[25] This helps in understanding a drug's journey through the body and its interactions with target proteins.[1]

-

Target Validation and Mechanism of Action: By comparing the proteomes of treated versus untreated cells, ¹⁵N labeling can reveal which proteins and pathways are affected by a drug candidate. This is vital for validating drug targets and elucidating the molecular mechanism of action.[1] In oncology, for instance, ¹⁵N tracers can reveal tumor dependencies on specific nitrogen sources, informing the design of targeted inhibitors.[1]

-

Quantitative Proteomics: The primary application is the accurate comparison of protein abundance between different states.[26] This allows for the identification of biomarkers, the characterization of disease models, and the understanding of cellular responses to stimuli.[6] The use of a ¹⁵N-labeled proteome as an internal standard for every protein minimizes sample handling variability and provides a robust quantitative readout.[8][21]

References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. youtube.com [youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 5. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]

- 6. Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies | PLOS One [journals.plos.org]

- 7. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 12. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ckisotopes.com [ckisotopes.com]

- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 20. antibodies.cancer.gov [antibodies.cancer.gov]

- 21. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. metsol.com [metsol.com]

- 26. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetylcysteine-15N as a Tracer for Nitrogen Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental designs, and analytical methodologies for utilizing ¹⁵N-labeled N-acetylcysteine (Acetylcysteine-¹⁵N) as a stable isotope tracer in nitrogen metabolism research. While direct, published studies employing Acetylcysteine-¹⁵N for this specific purpose are nascent, this document synthesizes established principles of stable isotope tracing, known metabolic pathways of N-acetylcysteine (NAC), and analytical techniques for ¹⁵N-labeled compounds to present a foundational guide for researchers.

Introduction to Acetylcysteine-¹⁵N in Metabolic Research

N-acetylcysteine (NAC) is a well-established mucolytic agent and an antidote for acetaminophen poisoning. Its biochemical significance stems from its role as a precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant, glutathione (GSH).[1] The incorporation of the stable, non-radioactive isotope nitrogen-15 (¹⁵N) into the acetyl group of NAC creates Acetylcysteine-¹⁵N, a powerful tool for metabolic tracing.[2][3]

As a tracer, Acetylcysteine-¹⁵N allows for the precise tracking of the nitrogen atom as it is metabolized in vivo. Following administration, the ¹⁵N label can be followed from its initial incorporation into the cysteine pool to its subsequent distribution throughout the body's nitrogen-containing compounds, including other amino acids and newly synthesized proteins. This enables the quantitative analysis of various aspects of nitrogen metabolism, such as amino acid kinetics, protein synthesis rates, and nitrogen flux through different metabolic pathways. The use of stable isotopes like ¹⁵N offers a safe and effective method for conducting these studies in both preclinical and clinical settings.[4]

Metabolic Pathways and Tracer Fate

Upon administration, Acetylcysteine-¹⁵N is expected to follow the established metabolic pathways of its unlabeled counterpart. The primary metabolic fate involves deacetylation to yield ¹⁵N-cysteine. This newly formed ¹⁵N-cysteine then enters the body's free amino acid pool. From this pool, the ¹⁵N label can be distributed through several key pathways:

-

Protein Synthesis: ¹⁵N-cysteine is directly incorporated into new proteins, allowing for the measurement of fractional protein synthesis rates (FSR).

-

Transamination: The amino group of ¹⁵N-cysteine can be transferred to α-keto acids, leading to the formation of other ¹⁵N-labeled non-essential amino acids, such as ¹⁵N-alanine and ¹⁵N-glutamate.

-

Glutathione Synthesis: ¹⁵N-cysteine is a direct precursor for the synthesis of glutathione, a critical antioxidant.

-

Taurine Synthesis: Cysteine can be metabolized to taurine, another important biologically active molecule.

The following diagram illustrates the anticipated metabolic journey of the ¹⁵N label from Acetylcysteine-¹⁵N.

Caption: Metabolic fate of the ¹⁵N label from Acetylcysteine-¹⁵N.

Experimental Protocols

While specific, validated protocols for Acetylcysteine-¹⁵N as a nitrogen metabolism tracer are not yet widely published, the following sections outline a proposed experimental workflow. This workflow is adapted from established methodologies for other ¹⁵N-labeled amino acid tracers and general quantitative proteomic approaches.[2][4][5]

The administration route and dosage of Acetylcysteine-¹⁵N will depend on the specific research question. Common methods include:

-

Bolus Injection: A single intravenous (IV) or intraperitoneal (IP) injection allows for the study of acute amino acid kinetics and protein synthesis over a shorter timeframe.

-

Constant Infusion: A continuous IV infusion is used to achieve a steady-state isotopic enrichment in the precursor pool, which is often preferred for measuring protein synthesis rates over several hours.

Table 1: Illustrative Dosing Regimens for Preclinical Studies

| Parameter | Bolus Injection | Constant Infusion |

| Dose | 50-150 mg/kg | 50-150 mg/kg/hr |

| Route | Intravenous (IV) or Intraperitoneal (IP) | Intravenous (IV) |

| Duration | Single dose | 2-6 hours |

| Sampling | Frequent blood draws (e.g., 0, 5, 15, 30, 60, 120 mins) | Blood draws at baseline and during the final hour of infusion |

Biological samples should be collected at predetermined time points to track the incorporation of the ¹⁵N label.

-

Blood: Plasma is collected to measure the enrichment of the precursor pool (¹⁵N-cysteine and other ¹⁵N-amino acids). Red blood cells can also be analyzed for protein synthesis.

-

Tissues: Tissue biopsies (e.g., muscle, liver) are collected at the end of the study to determine the rate of protein synthesis within specific organs.

Sample Preparation Steps:

-

Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid). Centrifuge to pellet the protein, and collect the supernatant containing free amino acids.

-

Tissues: Homogenize tissue samples in a suitable buffer. Precipitate proteins and separate the supernatant (for free amino acid analysis) from the protein pellet.

-

Protein Hydrolysis: The protein pellets from plasma or tissue are washed and then hydrolyzed (e.g., using 6N HCl at 110°C for 24 hours) to break them down into their constituent amino acids.

-

Amino Acid Purification: Both the free amino acid fractions and the protein hydrolysates are purified, often using cation-exchange chromatography, to isolate the amino acids.

The determination of ¹⁵N isotopic enrichment in amino acids is typically performed using mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing amino acid enrichment. It requires derivatization of the amino acids to make them volatile. Common derivatizing agents include N-tert-butyldimethylsilyl (t-BDMS).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze amino acids without derivatization. This is becoming the preferred method for many metabolic studies.

The mass spectrometer measures the ratio of the ¹⁵N-labeled amino acid (M+1) to the unlabeled amino acid (M). This ratio is used to calculate the isotopic enrichment, often expressed as Atom Percent Excess (APE).

The following diagram outlines a general experimental workflow for a tracer study using Acetylcysteine-¹⁵N.

Caption: General experimental workflow for a tracer study.

Data Presentation and Interpretation

The primary data obtained from these experiments are the isotopic enrichments of amino acids in the free (precursor) pool and in protein-bound pools. These data can be used to calculate key parameters of nitrogen metabolism.

By tracking the appearance and disappearance of ¹⁵N in the plasma free amino acid pool following a bolus injection of Acetylcysteine-¹⁵N, it is possible to model the kinetics of cysteine and other amino acids.

Table 2: Illustrative Data of ¹⁵N Enrichment in Plasma Amino Acids Following a Bolus of Acetylcysteine-¹⁵N

| Time (minutes) | ¹⁵N-Cysteine (APE) | ¹⁵N-Alanine (APE) | ¹⁵N-Glutamate (APE) |

| 0 | 0.000 | 0.000 | 0.000 |

| 5 | 5.215 | 0.150 | 0.120 |

| 15 | 3.872 | 0.350 | 0.310 |

| 30 | 2.150 | 0.520 | 0.480 |

| 60 | 0.980 | 0.610 | 0.590 |

| 120 | 0.350 | 0.550 | 0.530 |

APE = Atom Percent Excess

The FSR of a specific protein is a measure of the percentage of that protein pool that is newly synthesized per unit of time. It is calculated using the following formula:

FSR (%/hour) = [ (E_protein / E_precursor) / t ] * 100

Where:

-

E_protein is the isotopic enrichment of the amino acid in the protein-bound pool at the end of the study.

-

E_precursor is the average isotopic enrichment of the amino acid in the precursor pool (e.g., plasma free amino acids) over the course of the study.

-

t is the duration of the tracer incorporation period in hours.

Table 3: Illustrative Data for Calculating FSR of Albumin

| Parameter | Value |

| Study Duration (t) | 4 hours |

| Average ¹⁵N-Cysteine Enrichment in Plasma (E_precursor) | 1.5 APE |

| ¹⁵N-Cysteine Enrichment in Albumin (E_protein) | 0.12 APE |

| Calculated Albumin FSR | 2.0 %/hour |

Signaling Pathways Influenced by N-Acetylcysteine

N-acetylcysteine has been shown to influence cellular signaling pathways, notably the mTOR pathway, which is a central regulator of protein synthesis. Studies have indicated that NAC can stimulate protein synthesis in enterocytes by upregulating the expression of mTOR signaling proteins.[6] This provides a mechanistic basis for how NAC may impact protein metabolism beyond simply supplying a cysteine precursor.

The following diagram depicts a simplified representation of the mTOR signaling pathway and its role in promoting protein synthesis.

Caption: Simplified mTOR signaling pathway influenced by NAC.

Conclusion and Future Directions

Acetylcysteine-¹⁵N holds significant promise as a versatile and safe tracer for the in-depth study of nitrogen metabolism. Its ability to deliver a labeled cysteine precursor allows for the investigation of a wide range of metabolic processes, from whole-body protein turnover to the synthesis of specific proteins and metabolites.

Future research should focus on validating the use of Acetylcysteine-¹⁵N through rigorous in vivo studies. This will involve establishing optimal dosing and sampling protocols, comparing its kinetic behavior to other ¹⁵N-labeled amino acid tracers, and applying this technique to study metabolic changes in various physiological and pathological states. Such studies will be instrumental in fully realizing the potential of Acetylcysteine-¹⁵N as a valuable tool in the fields of clinical nutrition, pharmacology, and metabolic research.

References

- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Abundance Correction for Acetylcysteine-¹⁵N Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for conducting stable isotope tracing studies using ¹⁵N-labeled Acetylcysteine (¹⁵N-NAC). It details the necessary steps for correcting for the natural abundance of isotopes, a critical procedure for accurately determining the enrichment and metabolic fate of ¹⁵N-NAC in biological systems.

Introduction to ¹⁵N-Acetylcysteine Isotope Tracing

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify fluxes.[1][2] ¹⁵N-Acetylcysteine, a stable isotope-labeled version of the widely used antioxidant and glutathione precursor N-acetylcysteine, serves as an invaluable tracer in biochemical and pharmacokinetic research.[3][4] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can track the journey of the NAC molecule and its metabolites through complex biological systems using mass spectrometry.[5]

However, the accurate interpretation of data from these experiments is contingent on a crucial data processing step: the correction for the natural abundance of other heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ³³S, ³⁴S).[6][7] All elements exist in nature as a mixture of isotopes. These naturally occurring heavy isotopes contribute to the mass spectrum of a molecule, creating satellite peaks around the primary monoisotopic peak. When analyzing a ¹⁵N-labeled sample, these natural isotopes create an overlapping mass distribution that, if not corrected, leads to an overestimation of the true ¹⁵N enrichment.[8] This guide provides the theoretical background, experimental protocols, and data analysis workflows required to perform accurate natural abundance correction.

The Core Principle of Natural Abundance Correction

The mass spectrum of a molecule reflects the sum of all its isotopic forms (isotopologues). In a ¹⁵N labeling experiment, the measured isotopic distribution is a convolution of two factors:

-

The natural isotopic abundance of all constituent elements (C, H, O, S, and even the small amount of natural ¹⁵N).

-

The experimental incorporation of the ¹⁵N label .

The goal of natural abundance correction is to mathematically deconvolute these two factors to isolate the signal originating solely from the experimentally introduced ¹⁵N tracer.[7] This is typically achieved by using the known natural abundance of isotopes or by measuring the mass spectrum of an unlabeled (natural abundance) standard of the same compound.[7]

Natural Isotopic Abundance of Key Elements

The following table summarizes the natural abundances of the stable isotopes for elements present in Acetylcysteine (C₅H₉NO₃S). This data is fundamental to the correction algorithms.

| Element | Isotope | Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.99 |

| ³³S | 32.971458 | 0.75 | |

| ³⁴S | 33.967867 | 4.25 | |

| ³⁶S | 35.967081 | 0.01 |

Table 1: Natural abundance of stable isotopes for elements in Acetylcysteine.

Experimental Design and Protocols

Accurate natural abundance correction begins with a robust experimental design and meticulous execution.

General Experimental Workflow

The following diagram illustrates a typical workflow for a ¹⁵N-Acetylcysteine tracing experiment, from cell culture to final data analysis.

Caption: High-level workflow for a ¹⁵N-Acetylcysteine stable isotope tracing experiment.

Detailed Protocol: ¹⁵N-NAC Labeling in Cultured Cells and LC-MS/MS Analysis

This protocol provides a representative method for studying NAC metabolism in a cell culture model.

1. Cell Culture and Labeling:

- Culture cells (e.g., A549 lung carcinoma cells) in standard growth medium (e.g., RPMI-1640) to ~80% confluency.

- Prepare labeling medium by supplementing base medium lacking unlabeled cysteine and glutamine with dialyzed fetal bovine serum.

- To initiate the experiment, replace the standard medium with the labeling medium containing a known concentration of ¹⁵N-Acetylcysteine (e.g., 1 mM).

- Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

- Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the culture plate.

- Scrape the cells from the plate and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

- Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

- Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

3. LC-MS/MS Analysis:

- Chromatography: Use a reverse-phase C18 column for separation.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: A linear gradient appropriate for separating NAC and its metabolites.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Acquire data using full scan mode to capture the entire isotopic distribution of the analyte.

- The mass-to-charge ratio (m/z) for unlabeled NAC [M+H]⁺ is ~164.1, while for ¹⁵N-NAC [M+H]⁺ it is ~165.1.

- For targeted analysis, use Multiple Reaction Monitoring (MRM) with specific mass transitions for both labeled and unlabeled NAC.[9][10]

Data Analysis and Correction Workflow

The Logic of Correction

The correction process involves using a matrix-based calculation to subtract the contribution of naturally abundant isotopes from the observed mass isotopomer distribution (MID).

References

- 1. youtube.com [youtube.com]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Acetylcysteine-15N [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Isotopic Fingerprint: A Technical Guide to the Theoretical Mass Shift of Acetylcysteine-¹⁵N

For Immediate Release

[City, State] – [Date] – In the precise world of pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone for quantitative analysis. This guide provides an in-depth technical examination of the theoretical mass shift between Acetylcysteine-¹⁵N and its unlabeled counterpart. Geared towards researchers, scientists, and drug development professionals, this document outlines the fundamental calculations, presents data in a clear, structured format, and offers a visual representation of the analytical workflow.

Introduction

N-acetylcysteine (NAC) is a medication and nutritional supplement with a well-established role as a mucolytic agent and as an antidote for paracetamol overdose. Its antioxidant properties, stemming from its role as a precursor to L-cysteine and subsequently glutathione, have made it a subject of extensive research. In pharmacokinetic and metabolic studies, the use of stable isotope-labeled N-acetylcysteine, such as Acetylcysteine-¹⁵N, is crucial for accurate quantification by mass spectrometry, allowing it to be distinguished from the endogenous or unlabeled administered compound.

This guide focuses on the precise theoretical difference in mass when the naturally most abundant nitrogen isotope, ¹⁴N, is substituted with the stable isotope ¹⁵N in the acetylcysteine molecule.

Molecular Composition and Isotopic Masses

To calculate the theoretical mass shift, it is essential to first establish the molecular formula of acetylcysteine and the precise monoisotopic masses of the constituent elements. The molecular formula for acetylcysteine is C₅H₉NO₃S.[1][2][3]

For the purpose of high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant or specific stable isotope of each element. The table below summarizes the exact masses of the isotopes relevant to this calculation.

Table 1: Monoisotopic Masses of Relevant Isotopes

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000[4][5] |

| Hydrogen | ¹H | 1.007825[6] |

| Oxygen | ¹⁶O | 15.994915[7][8] |

| Sulfur | ³²S | 31.972071[9][10] |

| Nitrogen | ¹⁴N | 14.003074[11][12] |

| Nitrogen | ¹⁵N | 15.000109[13][14] |

Calculation of Theoretical Monoisotopic Masses

Using the data from Table 1 and the molecular formula (C₅H₉NO₃S), we can calculate the theoretical monoisotopic mass for both unlabeled and ¹⁵N-labeled acetylcysteine.

Unlabeled Acetylcysteine (C₅H₉¹⁴NO₃S)

The calculation is as follows:

-

(5 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁴N) + (3 x Mass of ¹⁶O) + (1 x Mass of ³²S)

-

(5 x 12.000000) + (9 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) + (1 x 31.972071) = 163.030315 Da

Acetylcysteine-¹⁵N (C₅H₉¹⁵NO₃S)

The calculation, substituting ¹⁴N with ¹⁵N, is as follows:

-

(5 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁵N) + (3 x Mass of ¹⁶O) + (1 x Mass of ³²S)

-

(5 x 12.000000) + (9 x 1.007825) + (1 x 15.000109) + (3 x 15.994915) + (1 x 31.972071) = 164.027350 Da

Theoretical Mass Shift

The theoretical mass shift is the difference between the monoisotopic mass of Acetylcysteine-¹⁵N and unlabeled acetylcysteine.

-

Mass Shift = Mass(C₅H₉¹⁵NO₃S) - Mass(C₅H₉¹⁴NO₃S)

-

Mass Shift = 164.027350 Da - 163.030315 Da = 0.997035 Da

This calculated shift is a critical parameter for configuring high-resolution mass spectrometers in studies utilizing ¹⁵N-labeled acetylcysteine as an internal standard.

Table 2: Summary of Calculated Masses and Theoretical Shift

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Unlabeled Acetylcysteine | C₅H₉¹⁴NO₃S | 163.030315 |

| Acetylcysteine-¹⁵N | C₅H₉¹⁵NO₃S | 164.027350 |

| Theoretical Mass Shift | 0.997035 |

Experimental Workflow and Visualization

The process of determining the theoretical mass shift is a logical sequence of steps, from identifying the molecular structure to the final calculation. This workflow can be visualized to provide a clear overview for researchers planning experiments involving isotopic labeling.

Caption: Workflow for calculating the theoretical mass shift.

Methodologies and Protocols

While this guide focuses on the theoretical calculation, the practical application involves established experimental protocols. The synthesis of Acetylcysteine-¹⁵N typically involves using a ¹⁵N-labeled precursor, such as ¹⁵N-cysteine, which is then acetylated.

For analytical purposes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A typical protocol would involve:

-

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using protein precipitation or solid-phase extraction.

-

Internal Standard Spiking: Addition of a known concentration of Acetylcysteine-¹⁵N to the sample and calibration standards.

-

Chromatographic Separation: Separation of acetylcysteine from other matrix components using a suitable HPLC/UHPLC column (e.g., C18).

-

Mass Spectrometric Detection: Use of a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N-labeled internal standard.

Conclusion

The theoretical mass shift between Acetylcysteine-¹⁵N and unlabeled acetylcysteine is a precisely calculated value of 0.997035 Da . This fundamental data point is indispensable for the design and execution of quantitative bioanalytical assays that employ stable isotope dilution techniques. Understanding this core principle allows for the accurate configuration of mass spectrometric instrumentation, ensuring the specificity and reliability required in modern drug development and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. L-Cysteine, N-acetyl- [webbook.nist.gov]

- 4. Carbon-12 - Wikipedia [en.wikipedia.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 7. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxygen-16 - isotopic data and properties [chemlin.org]

- 9. buyisotope.com [buyisotope.com]

- 10. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 11. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]

- 13. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

Exploring Protein Turnover with Acetylcysteine-15N Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for studying protein turnover using Acetylcysteine-15N (¹⁵N) labeling. This powerful technique offers a robust method for quantifying the dynamic processes of protein synthesis and degradation, providing critical insights into cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents.

Introduction to Protein Turnover and ¹⁵N Labeling

Protein turnover is a fundamental biological process involving the continuous synthesis of new proteins and the degradation of existing ones. This dynamic equilibrium is essential for maintaining cellular function, responding to stimuli, and removing damaged or misfolded proteins. The rate of turnover varies significantly between different proteins and can be modulated by various physiological and pathological conditions.

Stable isotope labeling with heavy nitrogen (¹⁵N) has become a cornerstone for accurately measuring protein turnover. By introducing a ¹⁵N-labeled precursor into a biological system, newly synthesized proteins become enriched with the heavy isotope. The rate of ¹⁵N incorporation can then be precisely quantified using mass spectrometry, allowing for the determination of protein synthesis and degradation rates.

Acetylcysteine-¹⁵N as a Labeled Precursor

N-Acetylcysteine (NAC) is a well-established compound with various clinical applications. Its ¹⁵N-labeled form, Acetylcysteine-¹⁵N, serves as a valuable precursor for metabolic labeling studies.

Metabolic Fate: Following administration, N-acetylcysteine is deacetylated to form cysteine. This ¹⁵N-labeled cysteine then enters the cellular amino acid pool and is utilized for the synthesis of new proteins. Additionally, cysteine is a key component of the antioxidant glutathione, and its metabolism can provide insights into related pathways. The use of Acetylcysteine-¹⁵N allows for the tracing of this specific metabolic route into the proteome.

Experimental Protocols

While specific protocols require optimization based on the experimental system, the following sections outline the general methodologies for in vitro and in vivo protein turnover studies using Acetylcysteine-¹⁵N labeling.

In Vitro Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells in culture.

Materials:

-

Cell culture medium deficient in cysteine

-

Acetylcysteine-¹⁵N (isotopic purity >98%)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

Procedure:

-

Cell Culture: Grow cells to the desired confluency in standard culture medium.

-

Starvation (Optional but Recommended): To enhance the uptake and incorporation of the labeled precursor, gently wash the cells with PBS and incubate in a cysteine-free medium supplemented with dialyzed FBS for 1-2 hours.

-

Labeling: Replace the starvation medium with a fresh cysteine-free medium supplemented with a known concentration of Acetylcysteine-¹⁵N and dialyzed FBS. The optimal concentration and labeling time should be determined empirically but typically range from 0.1 to 1 mM for 4 to 24 hours.

-

Time Points: Harvest cells at various time points during the labeling period to monitor the rate of ¹⁵N incorporation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Extraction and Quantification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Sample Preparation for Mass Spectrometry: Proceed with protein digestion, peptide cleanup, and mass spectrometry analysis as detailed in Section 4.

In Vivo Labeling of Model Organisms

This protocol provides a general framework for labeling rodents.

Materials:

-

Acetylcysteine-¹⁵N

-

Vehicle for administration (e.g., sterile saline)

-

Animal handling and surgical equipment

-

Tissue homogenization buffer

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

-

Administration of Acetylcysteine-¹⁵N: The labeled compound can be administered through various routes, including intraperitoneal (IP) injection, oral gavage, or inclusion in the diet. The dosage and administration schedule will depend on the specific research question and animal model.

-

Time Course: Collect tissues of interest at different time points after the administration of the labeled precursor.

-

Tissue Homogenization: Immediately after collection, flash-freeze the tissues in liquid nitrogen or homogenize them in an appropriate buffer containing protease and phosphatase inhibitors.

-

Protein Extraction and Quantification: Centrifuge the tissue homogenates to remove insoluble material and determine the protein concentration of the supernatant.

-

Sample Preparation for Mass Spectrometry: Prepare the protein extracts for mass spectrometry analysis as described in the following section.

Mass Spectrometry and Data Analysis

The quantification of ¹⁵N incorporation is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

-

Protein Digestion: Proteins are typically digested into peptides using an enzyme such as trypsin. This can be done in-solution or after separation by SDS-PAGE (in-gel digestion).

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 spin columns).

LC-MS Analysis

The cleaned peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS2 spectra.

Data Analysis Workflow

-

Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.

-

Quantification of ¹⁵N Incorporation: The fractional incorporation of ¹⁵N is determined by analyzing the isotopic distribution of the identified peptides in the MS1 spectra. The mass shift caused by the incorporation of ¹⁵N atoms allows for the differentiation between unlabeled (¹⁴N) and labeled (¹⁵N) peptide species.

-

Calculation of Protein Turnover Rates: The rate of protein synthesis (k_s) and degradation (k_deg) can be calculated by fitting the time-course data of ¹⁵N incorporation to mathematical models of protein turnover. A common approach is to calculate the Relative Isotope Abundance (RIA), which is the ratio of the intensity of the heavy (¹⁵N) isotope peaks to the sum of the intensities of all isotopic peaks for a given peptide.[1][2]

Quantitative Data Presentation

The following tables provide examples of how quantitative data from protein turnover experiments can be presented.

Table 1: Protein Synthesis Rates in Response to a Drug Treatment

| Protein ID | Gene Name | Condition | Synthesis Rate (k_s, day⁻¹) | p-value |

| P02768 | ALB | Control | 0.25 ± 0.03 | |

| P02768 | ALB | Drug A | 0.48 ± 0.05 | <0.01 |

| P62258 | ACTG1 | Control | 0.08 ± 0.01 | |

| P62258 | ACTG1 | Drug A | 0.09 ± 0.02 | >0.05 |

| Q9Y6K5 | HSP90AA1 | Control | 0.15 ± 0.02 | |

| Q9Y6K5 | HSP90AA1 | Drug A | 0.29 ± 0.04 | <0.05 |

Table 2: Protein Half-Lives in Different Tissues

| Protein ID | Gene Name | Tissue | Half-life (days) |

| P08238 | HBA | Blood | 28.5 |

| P01966 | H2A1 | Liver | 5.2 |

| P63104 | TUBA4A | Brain | 15.8 |

| Q6P5J8 | MYH7 | Heart | 10.1 |

Visualization of Key Pathways and Workflows

Signaling Pathways Regulating Protein Turnover

The following diagrams illustrate the major signaling pathways that control protein synthesis and degradation.

Caption: The mTOR signaling pathway is a central regulator of protein synthesis.[3][4][5][6][7]

Caption: The Ubiquitin-Proteasome System mediates targeted protein degradation.[8][9][10]

Experimental and Data Analysis Workflow

Caption: A general workflow for protein turnover analysis using ¹⁵N labeling.[11][12]

Conclusion

The use of Acetylcysteine-¹⁵N labeling provides a powerful and specific method for interrogating protein turnover. This technical guide offers a foundational understanding of the principles, experimental protocols, and data analysis workflows involved. By applying these methodologies, researchers can gain deeper insights into the dynamic nature of the proteome, which is crucial for advancing our understanding of health and disease and for the development of novel therapeutics.

References

- 1. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy this compound [smolecule.com]

- 12. escholarship.org [escholarship.org]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Acetylcysteine-¹⁵N in Human Plasma

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Acetylcysteine, utilizing ¹⁵N-labeled Acetylcysteine (Acetylcysteine-¹⁵N) as an internal standard. The method employs a straightforward protein precipitation for sample preparation and offers high throughput for clinical and research applications. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate determination of Acetylcysteine is required.

Introduction

N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and has multiple clinical applications. It is used as a mucolytic agent to treat respiratory conditions and is the primary antidote for acetaminophen overdose.[1][2] NAC exerts its therapeutic effects by replenishing intracellular glutathione (GSH) levels, a critical antioxidant.[2][3][4] Given its widespread use, a robust and reliable method for its quantification in biological matrices is essential for both clinical and research purposes.

Stable isotope-labeled internal standards are crucial for accurate quantification by LC-MS/MS as they compensate for variations in sample preparation and matrix effects. This application note details a method using Acetylcysteine-¹⁵N, which closely mimics the chromatographic and mass spectrometric behavior of the unlabeled analyte, ensuring high accuracy and precision.

Experimental

Materials and Reagents

-

N-Acetylcysteine (Reference Standard)

-

N-Acetylcysteine-¹⁵N (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K₂EDTA)

Sample Preparation

A simple protein precipitation method was employed for the extraction of Acetylcysteine and Acetylcysteine-¹⁵N from human plasma.

Protocol:

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of Acetylcysteine-¹⁵N internal standard working solution (1 µg/mL).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 2% B

-

0.5-2.5 min: 2-98% B

-

2.5-3.5 min: 98% B

-

3.5-3.6 min: 98-2% B

-

3.6-5.0 min: 2% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

-

Acetylcysteine: 164.1 > 102.1

-

Acetylcysteine-¹⁵N: 165.1 > 103.1

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Acetylcysteine in human plasma.

Linearity

The method was linear over the concentration range of 10-5000 ng/mL. The calibration curve had a coefficient of determination (r²) > 0.99.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 10 | 0.021 |

| 25 | 0.053 |

| 50 | 0.104 |

| 100 | 0.209 |

| 250 | 0.521 |

| 500 | 1.045 |

| 1000 | 2.089 |

| 2500 | 5.223 |

| 5000 | 10.445 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 10 | 6.8 | 104.5 | 8.2 | 102.1 |

| Low | 30 | 5.2 | 98.7 | 6.5 | 99.3 |

| Mid | 300 | 4.1 | 101.2 | 5.3 | 100.5 |

| High | 4000 | 3.5 | 99.8 | 4.7 | 101.8 |

Recovery

The extraction recovery of Acetylcysteine was determined at three QC concentrations. The results are presented in Table 3.

Table 3: Recovery Data

| QC Level | Concentration (ng/mL) | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Recovery (%) |

| Low | 30 | 12543 | 13876 | 90.4 |

| Mid | 300 | 126543 | 139876 | 90.5 |

| High | 4000 | 1276543 | 1409876 | 90.5 |

Visualizations

Signaling Pathway

Caption: Metabolic pathway of N-Acetylcysteine.

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Acetylcysteine in human plasma using Acetylcysteine-¹⁵N as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a variety of research and clinical settings.

References

- 1. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Acetylcysteine in Human Plasma using ¹⁵N-Acetylcysteine as an Internal Standard

This document provides a detailed protocol for the determination of total N-acetylcysteine (NAC) in human plasma samples using ¹⁵N-labeled Acetylcysteine (¹⁵N-NAC) as an internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Introduction

N-acetylcysteine is a drug used to treat paracetamol overdose and as a mucolytic agent. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the presence of endogenous NAC and its propensity to form disulfides, a robust analytical method is required. The use of a stable isotope-labeled internal standard, such as ¹⁵N-NAC, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification.

This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the analysis of total NAC in human plasma.

Principle

The method involves the reduction of all forms of NAC (free and protein-bound) in a plasma sample to the free thiol form using a reducing agent. The proteins are then precipitated, and the supernatant containing the analyte and the ¹⁵N-NAC internal standard is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

N-acetylcysteine (NAC) reference standard

-

¹⁵N-Acetylcysteine (¹⁵N-NAC) internal standard

-

Human plasma (screened for low endogenous NAC levels)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Experimental Protocols

-

Primary Stock Solutions: Prepare individual stock solutions of NAC and ¹⁵N-NAC in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of NAC by serial dilution of the primary stock solution with a suitable solvent to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of ¹⁵N-NAC at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the ¹⁵N-NAC internal standard working solution.

-

Add 20 µL of a reducing agent solution (e.g., 1 M DTT) to reduce all oxidized forms of NAC. Vortex and incubate for 30 minutes at room temperature.[1][2]

-

For protein precipitation, add 200 µL of cold 10% TCA or PCA.[3][4] Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for separation.[2][5]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient elution should be optimized to achieve good separation of NAC from matrix components. A typical starting condition is 95% A, held for 0.5 minutes, followed by a linear gradient to 95% B over 2 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of NAC and ¹⁵N-NAC.

-

Calculate the peak area ratio of NAC to ¹⁵N-NAC for each sample, calibrator, and quality control sample.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Determine the concentration of NAC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of NAC in human plasma based on published methods using isotope-labeled internal standards.[1][3][6]

| Parameter | Typical Value |

| Linearity Range | 10 - 5000 ng/mL[3][4] or 50 - 1000 ng/mL[1][6] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL or 50 ng/mL[1][3] |

| Inter-assay Precision (%CV) | < 15% |

| Intra-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Visualizations

References

- 1. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]